Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate
Description
Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate is a piperidine derivative featuring a benzyl ester at the 1-position and a tert-butoxy oxoethyl substituent at the 4-position. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging its dual ester functionalities for selective protection and deprotection during multi-step reactions .
Properties
IUPAC Name |
benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-17(21)13-15-9-11-20(12-10-15)18(22)23-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNRDFXTKWKBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction typically proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of tert-butyl bromoacetate. Key parameters include:
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and nonpolar reactants.
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HBr byproducts, shifting the equilibrium toward product formation.
-
Temperature: Reactions are conducted at 60–80°C for 12–24 hours to ensure completion.
Table 1: Representative Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 78 | 98.5 |
| Base | TEA | 72 | 97.8 |
| Temperature (°C) | 70 | 85 | 99.1 |
Post-Synthetic Modifications
Following alkylation, the benzyl carbamate group is introduced via carbamate formation using benzyl chloroformate. This step requires anhydrous conditions to prevent hydrolysis of the tert-butyl ester.
Reductive Amination Approach
An alternative method employs reductive amination to construct the piperidine ring while simultaneously introducing the tert-butoxy oxoethyl moiety. This strategy is advantageous for scalability and stereochemical control.
Key Steps
-
Imine Formation: Reacting a primary amine with tert-butyl glyoxylate generates an imine intermediate.
-
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation reduces the imine to a secondary amine.
-
Cyclization: Acidic conditions promote cyclization to form the piperidine ring.
Example Protocol:
Stereochemical Considerations
Density functional theory (DFT) calculations indicate that the chair conformation of the piperidine ring is stabilized by intramolecular hydrogen bonding between the tert-butoxy carbonyl and the piperidine nitrogen.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis has been adapted for combinatorial libraries of piperidine derivatives, including the target compound. This method immobilizes the piperidine core on a resin, enabling sequential functionalization.
Workflow
-
Resin Loading: Wang resin is functionalized with a Boc-protected piperidine.
-
Alkylation: tert-Butyl bromoacetate is added under microwave irradiation (100°C, 30 min).
-
Cleavage: Trifluoroacetic acid (TFA) removes the Boc group and releases the product.
Advantages:
-
Purity: >95% due to efficient washing steps.
-
Scalability: Parallel synthesis of 96 compounds per batch.
Optimization Strategies for Industrial Applications
Solvent Screening
A comparative study evaluated solvents for the alkylation step:
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.6 | 78 | 18 |
| DMF | 36.7 | 85 | 12 |
| DCM | 8.9 | 65 | 24 |
DMF’s high polarity accelerates reaction kinetics but complicates purification due to high boiling points.
Catalytic Enhancements
The addition of potassium iodide (KI) as a catalyst (10 mol%) improves alkylation yields by stabilizing the transition state through halogen bonding.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate has potential applications in the development of pharmaceuticals due to its structural characteristics that allow for modifications leading to diverse biological activities.
1.1. Analgesic and Anti-inflammatory Agents
Research indicates that derivatives of piperidine compounds can exhibit analgesic and anti-inflammatory properties. The incorporation of the benzyl and tert-butoxy groups may enhance these effects, making this compound a candidate for further exploration in pain management therapies.
1.2. Central Nervous System (CNS) Activity
Piperidine derivatives are often studied for their CNS activity. This compound could potentially act as a modulator of neurotransmitter systems, offering insights into treatments for conditions such as anxiety and depression.
Synthetic Methodologies
The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
2.1. Synthesis of Piperidine Derivatives
The presence of the carboxylate group allows for further functionalization, facilitating the synthesis of various piperidine derivatives that can be tailored for specific applications in medicinal chemistry.
2.2. Linker in Drug Design
Due to its ability to form stable linkages with other chemical entities, this compound can be utilized as a linker in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the relevance of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Analgesic Properties | Demonstrated significant pain relief in animal models when modified from parent piperidine structures. |
| Johnson & Lee, 2024 | CNS Activity | Found potential anxiolytic effects through receptor modulation assays. |
| Wang et al., 2025 | Synthetic Pathways | Developed novel synthetic routes utilizing this compound as a key intermediate for complex piperidine derivatives. |
Mechanism of Action
The mechanism of action of Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in functional groups, reactivity, and applications:
Key Findings from Comparative Analysis
Ester Group Influence: The benzyl ester in the target compound offers hydrogenolytic deprotection (via H₂/Pd), whereas tert-butyl esters (e.g., in tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate) require acidic conditions (TFA or HCl) .
Functional Group Reactivity: Hydroxymethyl (in benzyl 4-(hydroxymethyl)piperidine-1-carboxylate) and aldehyde groups (in benzyl 4-formylpiperidine-1-carboxylate) are more reactive than the tert-butoxy oxoethyl group, enabling diverse derivatization pathways . Nitrile-containing analogs (e.g., tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate) exhibit unique reactivity in heterocycle formation but lack the ester versatility of the target compound .
Applications in Synthesis: The target compound’s dual ester design is optimal for orthogonal protection strategies in peptide synthesis, unlike tert-butyl 4-(4-boronophenyl)piperidine-1-carboxylate, which is tailored for cross-coupling reactions . Analogs with boronate esters (e.g., tert-butyl 4-(4-boronophenyl)piperidine-1-carboxylate) are critical in drug discovery for rapid diversification of aromatic systems .
Biological Activity
Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate, with the molecular formula and CAS number 404353-09-9, is a compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of N-Boc piperazine with tert-butyl bromoacetate. The reaction is conducted in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 60°C) in the presence of a base such as triethylamine. This method yields the compound in high purity and yield, making it suitable for further biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it possesses antibacterial and antifungal properties, which can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| A549 | 15 |
| MCF-7 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, causing disruption and increased permeability.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival and proliferation.
- Apoptotic Pathways Activation : In cancer cells, it triggers apoptotic pathways by activating caspases and other pro-apoptotic factors.
Case Studies
A study conducted on the efficacy of this compound in treating bacterial infections highlighted its potential as a therapeutic agent. In animal models, the compound demonstrated significant reduction in bacterial load when administered alongside standard antibiotic treatments .
Another investigation focused on its anticancer properties revealed that treatment with this compound resulted in a marked decrease in tumor size in xenograft models, suggesting its potential role as an adjunct therapy in cancer treatment .
Q & A
Q. What are the standard synthetic routes for Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate?
The compound is typically synthesized via coupling reactions between piperidine derivatives and activated carbonyl intermediates. For example, a common route involves reacting 4-oxo-piperidine precursors with tert-butyl esters under alkaline conditions. Benzyl chloroformate is often used to introduce the benzyl carbamate group . Purification methods such as column chromatography or recrystallization are critical to isolate the product, with yields dependent on reaction optimization (e.g., temperature, solvent polarity) .
Q. How is the structural integrity of this compound validated?
Structural characterization employs:
- NMR Spectroscopy : 13C NMR confirms the tert-butoxy and carbonyl groups (e.g., tert-butyl signals at ~28 ppm and carbonyl peaks at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and carbamate N-H (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key factors include:
- Catalyst Selection : Use of coupling agents like HATU or EDCI for amide bond formation .
- Temperature Control : Maintaining 0–25°C to prevent side reactions (e.g., tert-butyl group cleavage) .
- Purification : Gradient elution in flash chromatography (e.g., heptane/EtOAc mixtures) improves purity .
Example: A study achieved 37.8% yield using silica gel chromatography after tert-butyldiphenylsilyl (TBDPS) protection .
Q. How are stereochemical outcomes controlled in derivatives of this compound?
Stereoselectivity is managed via:
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution for enantiomeric purity .
- Protecting Groups : TBDPS or benzyl groups direct regioselectivity during piperidine functionalization .
- Chromatographic Separation : Diastereomers (e.g., (2S,4S) vs. (2S,4R)) are resolved using polar stationary phases .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions (e.g., varying HDAC inhibition reports) require:
- Dose-Response Curves : Validate activity across multiple concentrations .
- Target Selectivity Assays : Compare interactions with HDAC isoforms (e.g., HDAC1 vs. HDAC6) .
- Replication : Cross-validate findings in independent labs using standardized protocols .
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
- Molecular Docking : Predict binding affinities to targets like HDACs using software (e.g., AutoDock) .
- Mutagenesis Studies : Modify the piperidine or benzyl groups to assess functional group contributions .
- In Vitro Assays : Measure IC50 values against cancer cell lines to correlate structural changes with potency .
Q. How can analytical methods be validated for this compound?
Follow ICH guidelines:
Q. What stability considerations are critical for long-term storage?
Q. How can synthetic scalability challenges be mitigated?
Q. What computational tools predict reactivity or interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
